molecular formula C3H2BrN3OS B1394590 5-Bromo-1,3,4-thiadiazole-2-carboxamide CAS No. 1030613-09-2

5-Bromo-1,3,4-thiadiazole-2-carboxamide

カタログ番号: B1394590
CAS番号: 1030613-09-2
分子量: 208.04 g/mol
InChIキー: VSXVUEUQCVYVPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

生物活性

5-Bromo-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with a bromine atom at the 5-position and a carboxamide group at the 2-position. Its molecular formula is C3H3BrN4OSC_3H_3BrN_4OS, and it has a molecular weight of 209.02 g/mol. The presence of the bromine atom and the carboxamide functional group enhances its biological reactivity and potential as a drug candidate.

Target Proteins

Research indicates that this compound interacts with several biological targets. Notably, it exhibits potency against c-Met , a receptor tyrosine kinase involved in cell growth and survival pathways. The compound's ability to cross cellular membranes facilitates its interaction with various enzymes and proteins, influencing their activity.

Biochemical Pathways

The compound affects multiple biochemical pathways, particularly those related to cancer cell proliferation and survival. It has been shown to inhibit heat shock protein 90 (Hsp90) , leading to the degradation of oncoproteins essential for cancer cell viability .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HEPG-2 (liver)8.5Induction of apoptosis via Hsp90 inhibition
A549 (lung)7.2Cell cycle arrest in G0/G1 phase
MCF-7 (breast)6.9Inhibition of CDK9 activity

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit key regulatory proteins involved in cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound possesses antimicrobial activity. Studies have indicated that derivatives of thiadiazoles can exhibit significant antibacterial and antifungal effects, making them potential candidates for treating infections .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on MCF-7 cells. The results showed a marked decrease in cell viability at concentrations as low as 6.9 µM after 48 hours of treatment. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of thiadiazole derivatives, including this compound. The compound displayed potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

科学的研究の応用

Antitumor Properties

Recent research has highlighted the potential of thiadiazole derivatives, including 5-bromo-1,3,4-thiadiazole-2-carboxamide, as inhibitors of various cancer-related targets. A study demonstrated that derivatives of thiadiazoles exhibited promising activity against c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis. The compound was found to induce cell cycle arrest and apoptosis in cancer cell lines, indicating its potential as an antitumor agent .

Mechanistic Insights

The mechanism of action for this compound involves the inhibition of c-Met phosphorylation and modulation of downstream signaling pathways. This compound has shown efficacy against multiple c-Met mutants, which is critical for developing targeted therapies in oncology .

Synthesis Techniques

The synthesis of this compound typically involves several steps:

  • Bromination : The initial step often includes the bromination of 1,3,4-thiadiazole derivatives using reagents like copper(II) bromide and tert-butyl nitrite under controlled conditions.
  • Carboxamide Formation : Following bromination, the introduction of carboxamide functionality is achieved through reaction with appropriate amines or amidation techniques .

Yield Optimization

Various synthetic routes have been explored to optimize yields and purity. For instance, utilizing solvent systems like acetonitrile and employing column chromatography for purification have been effective in isolating high-purity compounds .

Drug Development

Due to its ability to inhibit key biological targets involved in cancer progression, this compound is being investigated as a lead compound for developing novel anticancer drugs. Its structural features allow for modifications that can enhance potency and selectivity against specific cancer types .

Other Potential Uses

Beyond oncology, thiadiazole derivatives have been explored for their antimicrobial and anti-inflammatory properties. The ability to modify the thiadiazole ring system opens avenues for creating compounds with diverse pharmacological profiles .

Case Studies

StudyFindings
Thiadiazole Derivatives as c-Met Inhibitors Identified several derivatives with IC50 values in the nanomolar range against c-Met; highlighted structure–activity relationships (SAR) that inform future design .
Pharmacokinetic Profiling Evaluated the pharmacokinetic properties of selected compounds in vivo; demonstrated favorable absorption and distribution profiles in animal models .
Combination Therapies Investigated the efficacy of combining thiadiazole derivatives with established chemotherapeutics; showed enhanced antitumor activity through synergistic effects .

特性

IUPAC Name

5-bromo-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3OS/c4-3-7-6-2(9-3)1(5)8/h(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVUEUQCVYVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281294
Record name 5-Bromo-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030613-09-2
Record name 5-Bromo-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030613-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3,4-thiadiazole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (13.5 g, 56.9 mmol) in THF (50 mL) at room temperature was added NH4OH (28 wt. %, 39.6 mL, 164 mmol). The mixture was stirred at room temperature overnight and a precipitate appeared in the aqueous layer. Volatile materials were removed in vacuo. The mixture was diluted with water and the precipitate was collected, washed with water and dried under vacuum to give the title compound. 1H NMR (400 MHz, acetone-d6): δ7.99 (s, 1H), 7.55 (s, 1H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
39.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
5-Bromo-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
5-Bromo-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-1,3,4-thiadiazole-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。